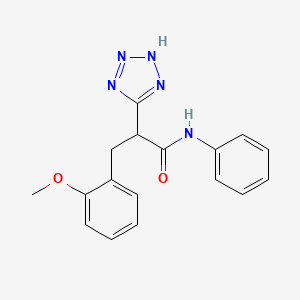
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, also known as MPTP, is a tetrazole-based compound that has gained attention in scientific research for its potential use as a therapeutic agent. MPTP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 2-methoxybenzoyl chloride with N-phenyl-2-(2H-tetrazol-5-yl)propanamide in the presence of a base to form the intermediate 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide. The intermediate is then purified to obtain the final product.
Starting Materials
2-methoxybenzoic acid, thionyl chloride, N-phenyl-2-(2H-tetrazol-5-yl)propanamide, base (e.g. triethylamine), solvent (e.g. dichloromethane)
Reaction
1. Conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride, 2. Reaction of 2-methoxybenzoyl chloride with N-phenyl-2-(2H-tetrazol-5-yl)propanamide in the presence of a base to form the intermediate 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, 3. Purification of the intermediate to obtain the final product
Mécanisme D'action
The exact mechanism of action of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to have antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has not yet been extensively tested in vivo, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to investigate the anticancer properties of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide and its potential use as a cancer treatment.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been investigated for its potential use in the treatment of various diseases and conditions. One area of research is its use as an anti-inflammatory agent. Studies have shown that 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide as an anticancer agent. Studies have shown that 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-10-6-5-7-12(15)11-14(16-19-21-22-20-16)17(23)18-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNZEUISJEPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)
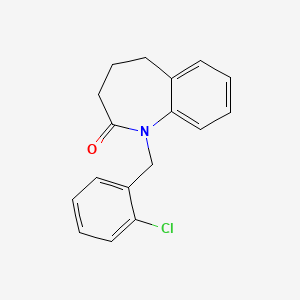
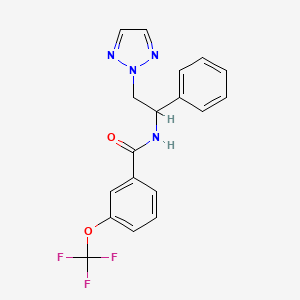
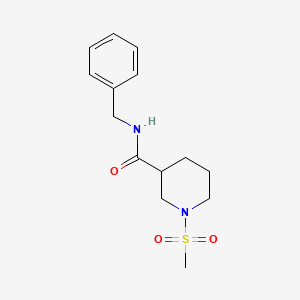
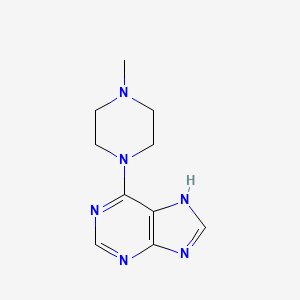
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
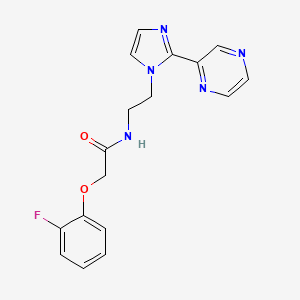
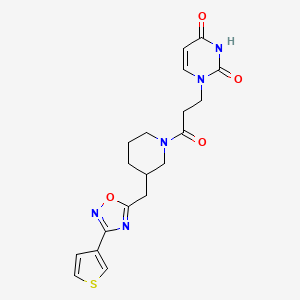
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)